

# A Comparative Clinical Guide to p38 MAPK Inhibitors: AZD7624 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to stress and inflammation, making it a compelling target for therapeutic intervention in a range of diseases.[1][2][3] Inhibition of p38 MAPK has been explored for its potential to treat inflammatory diseases, cancer, and neurodegenerative disorders.[4][5] This guide provides a comparative overview of **AZD7624**, an inhaled p38 MAPK inhibitor, and other notable inhibitors that have entered clinical trials, including losmapimod, ralimetanib, neflamapimod (VX-745), and dilmapimod.

### The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade.[6] It is typically activated by cellular stressors and inflammatory cytokines. This activation leads to a series of phosphorylation events, culminating in the activation of p38 MAPK.[2][7] Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors, which in turn regulate the expression of genes involved in inflammation and other cellular processes.[6]





Click to download full resolution via product page

p38 MAPK Signaling Cascade

## Comparative Analysis of p38 MAPK Inhibitors in Clinical Trials

The following tables summarize the key characteristics and clinical trial findings for **AZD7624** and other selected p38 MAPK inhibitors.

## Table 1: General Characteristics and Mechanism of Action



| Inhibitor                  | Company                 | Mechanism of<br>Action                     | Route of<br>Administration | Primary<br>Indication(s) in<br>Clinical Trials                        |
|----------------------------|-------------------------|--------------------------------------------|----------------------------|-----------------------------------------------------------------------|
| AZD7624                    | AstraZeneca             | Selective inhibitor of p38α and p38β MAPK. | Inhaled                    | Chronic Obstructive Pulmonary Disease (COPD) [5][10]                  |
| Losmapimod                 | Fulcrum<br>Therapeutics | Selective inhibitor of p38α and p38β MAPK. | Oral                       | Facioscapulohu meral Muscular Dystrophy (FSHD), Neuropathic Pain[11]  |
| Ralimetanib<br>(LY2228820) | Eli Lilly               | Selective<br>inhibitor of p38<br>MAPK.[12] | Oral                       | Advanced<br>Cancer[12]                                                |
| Neflamapimod<br>(VX-745)   | EIP Pharma              | Selective<br>inhibitor of p38α<br>MAPK.[2] | Oral                       | Alzheimer's Disease, Dementia with Lewy Bodies[2] [7]                 |
| Dilmapimod (SB-<br>681323) | GlaxoSmithKline         | Selective p38 MAPK inhibitor. [1]          | Oral                       | Neuropathic Pain, Rheumatoid Arthritis, Coronary Heart Disease[1][13] |

**Table 2: Summary of Key Clinical Trial Efficacy Data** 



| Inhibitor                  | Trial (Identifier)     | Indication         | Key Efficacy<br>Findings                                                                                                                                                                                                                                                                                                        |
|----------------------------|------------------------|--------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| AZD7624                    | LPS Challenge Study    | Healthy Volunteers | Reduced LPS-induced sputum neutrophil differential by 56.8% (p<0.001) and sputum IL-6 by 76.5%. Completely inhibited blood MIP-1β.[14] In a subsequent Phase IIa study in COPD patients, there was no statistically significant difference in the time to the first moderate or severe exacerbation compared to placebo. [8][9] |
| Losmapimod                 | REACH<br>(NCT05397470) | FSHD               | The Phase 3 trial did not meet its primary endpoint of change in Reachable Workspace (RWS). No significant improvement in RWS was observed with losmapimod compared to placebo (p=0.75).[15][16][17]                                                                                                                            |
| Ralimetanib<br>(LY2228820) | Phase 1                | Advanced Cancer    | No complete or partial responses were observed. 21.3% of patients achieved stable disease with a                                                                                                                                                                                                                                |



|                            |                          |                     | median duration of 3.7 months.[12]                                                                                                                                                                       |
|----------------------------|--------------------------|---------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Neflamapimod (VX-<br>745)  | REVERSE-SD (Phase<br>2b) | Alzheimer's Disease | The trial did not meet its primary endpoint of improvement in episodic memory. However, it did show a statistically significant decrease in cerebrospinal fluid (CSF) levels of phospho-tau and tau. [2] |
| Dilmapimod (SB-<br>681323) | Phase 2                  | Neuropathic Pain    | Statistically significant reduction in the average daily pain score during the second week of treatment compared to placebo (p=0.0034).[1]                                                               |

**Table 3: Safety and Tolerability Profile** 



| Inhibitor               | Common Adverse Events                                                                                 | Serious Adverse Events                                                                                |
|-------------------------|-------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|
| AZD7624                 | Generally well-tolerated in clinical trials.[18]                                                      | No major safety concerns reported in the provided data.                                               |
| Losmapimod              | Generally well-tolerated.[19]                                                                         | In the REACH trial, no treatment-related serious adverse events were reported.  [15]                  |
| Ralimetanib (LY2228820) | Rash, fatigue, nausea, constipation, pruritus, and vomiting.[12]                                      | Dose-limiting toxicities included erythema multiforme, ataxia, and dizziness at higher doses.[20]     |
| Neflamapimod (VX-745)   | Mild somnolence and self-<br>limited mild diarrhea.[3]                                                | Hypokalaemia and myeloma<br>were reported as serious<br>adverse events in the<br>REVERSE-SD trial.[2] |
| Dilmapimod (SB-681323)  | Well-tolerated with no clinically relevant safety findings reported in the neuropathic pain trial.[1] | No major safety concerns reported in the provided data.                                               |

**Table 4: Pharmacokinetic Properties** 



| Inhibitor               | Key Pharmacokinetic Parameters                                                                              |  |
|-------------------------|-------------------------------------------------------------------------------------------------------------|--|
| AZD7624                 | Rapid absorption after inhalation (Tmax ≈ 5 mins). Geometric mean terminal half-life of 34 to 72 hours.[18] |  |
| Losmapimod              | The capsule formulation demonstrated similar pharmacokinetics to the tablet formulation.[21]                |  |
| Ralimetanib (LY2228820) | Plasma exposure (Cmax and AUC) increased in a dose-dependent manner.[12]                                    |  |
| Neflamapimod (VX-745)   | Confirmed to be blood-brain-barrier penetrant in humans.[4]                                                 |  |
| Dilmapimod (SB-681323)  | Specific pharmacokinetic data not detailed in the provided search results.                                  |  |

### **Experimental Protocols: A Generalized Workflow**

While specific protocols vary between trials, a general workflow for a clinical trial of a p38 MAPK inhibitor can be outlined. This typically involves patient screening and enrollment, a treatment period with the investigational drug or placebo, and a follow-up period to assess safety and efficacy.





Click to download full resolution via product page

Generalized Clinical Trial Workflow

### **Key Methodological Considerations from Cited Trials:**

 AZD7624 in Healthy Volunteers (LPS Challenge): This was a randomized, double-blind, placebo-controlled, crossover study. Healthy volunteers received a single inhaled dose of AZD7624 or placebo before a lipopolysaccharide (LPS) challenge to induce inflammation.

#### Validation & Comparative





Sputum and blood samples were collected at various time points to measure inflammatory biomarkers.[14][22]

- Losmapimod in FSHD (REACH Trial): A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial. Participants were randomized 1:1 to receive oral losmapimod (15 mg twice daily) or placebo for 48 weeks. The primary endpoint was the change from baseline in Reachable Workspace (RWS).[15][23]
- Ralimetanib in Advanced Cancer (Phase 1): A dose-escalation study (3+3 design) to determine the maximum tolerated dose (MTD). Ralimetanib was administered orally every 12 hours for 14 days of a 28-day cycle.[12][20]
- Neflamapimod in Alzheimer's Disease (REVERSE-SD): A Phase 2b, randomized, double-blind, placebo-controlled trial. Patients received 40mg of neflamapimod or placebo twice daily for 24 weeks. The primary objective was to assess improvement in episodic memory.[2]
   [24]
- Dilmapimod in Neuropathic Pain: An exploratory, multicenter, double-blind, placebocontrolled, two-period, crossover trial. Patients received oral dilmapimod (15 mg/day) and placebo for two weeks each, with a washout period in between. The primary endpoint was the average daily pain score on a numerical rating scale (NRS).[1]

#### Conclusion

The clinical development of p38 MAPK inhibitors has been met with mixed results. While preclinical data and early-phase trials often show promise in modulating inflammatory responses, translating this into significant clinical efficacy in later-stage trials has proven challenging. AZD7624 demonstrated target engagement by reducing inflammatory markers in a challenge study, but failed to show a benefit in preventing COPD exacerbations.[8][9] Similarly, losmapimod, ralimetanib, and neflamapimod did not meet their primary endpoints in late-stage trials for FSHD, advanced cancer, and Alzheimer's disease, respectively.[2][15][12] In contrast, dilmapimod showed a statistically significant reduction in neuropathic pain, suggesting that the therapeutic potential of p38 MAPK inhibition may be indication-specific and dependent on the patient population.[1]

Future research in this area will likely focus on more targeted patient selection, potentially guided by biomarkers, and exploring combination therapies. Understanding the specific roles of



different p38 MAPK isoforms in various disease pathologies will also be crucial for the successful development of the next generation of inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Clinical trial of the p38 MAP kinase inhibitor dilmapimod in neuropathic pain following nerve injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EIP Pharma reports mixed results from neflamapimod Alzheimer's trial [clinicaltrialsarena.com]
- 3. cervomed.com [cervomed.com]
- 4. EIP Pharma announces positive results with neflamapimod (VX-745) in two Phase 2a clinical trials in patients with Early Alzheimer's Disease [prnewswire.com]
- 5. "The Development of AZD7624 for Prevention of Exacerbations in COPD: A" by Naimish R. Patel, Danen M. Cunoosamy et al. [digitalcommons.unmc.edu]
- 6. cervomed.com [cervomed.com]
- 7. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 8. The development of AZD7624 for prevention of exacerbations in COPD: a randomized controlled trial PMC [pmc.ncbi.nlm.nih.gov]
- 9. The development of AZD7624 for prevention of exacerbations in COPD: a randomized controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase IIa Study to Investigate the Efficacy and Safety of AZD7624 in Chronic Obstructive Pulmonary Disease (COPD) Patients while on Maintenance Therapy [astrazenecaclinicaltrials.com]
- 11. Losmapimod for Facioscapulohumeral Muscular Dystrophy · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]



- 14. medpagetoday.com [medpagetoday.com]
- 15. mdaconference.org [mdaconference.org]
- 16. Fulcrum Therapeutics Reports Phase 3 REACH Trial Results for Losmapimod in FSHD [synapse.patsnap.com]
- 17. musculardystrophyuk.org [musculardystrophyuk.org]
- 18. AZD7624 [openinnovation.astrazeneca.com]
- 19. neurologylive.com [neurologylive.com]
- 20. A first-in-human phase I study of the oral p38 MAPK inhibitor LY2228820 dimesylate in patients with advanced cancer. ASCO [asco.org]
- 21. fulcrumtx.com [fulcrumtx.com]
- 22. dovepress.com [dovepress.com]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor neflamapimod in mild Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Clinical Guide to p38 MAPK Inhibitors: AZD7624 and Beyond]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666237#azd7624-versus-other-p38-mapk-inhibitors-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com